1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-
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Overview
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
Cyclization of hydrazine derivatives: with carbonyl compounds.
1,3-dipolar cycloaddition: of azides with alkynes.
Industrial Production Methods
Industrial production methods for triazole compounds often involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and fungal infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves:
Binding to specific molecular targets: such as enzymes or receptors.
Inhibition of enzymatic activity: by interacting with the active site.
Disruption of biological pathways: leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with different nitrogen atom positioning.
Benzotriazole: A triazole fused with a benzene ring, known for its corrosion inhibition properties.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)- is unique due to its specific substituents and stereochemistry, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
107679-92-5 |
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Molecular Formula |
C20H18Cl3N3O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H18Cl3N3O2/c1-19(2)27-18(16-8-7-15(22)9-17(16)23)20(28-19,10-26-12-24-11-25-26)13-3-5-14(21)6-4-13/h3-9,11-12,18H,10H2,1-2H3/t18-,20-/m1/s1 |
InChI Key |
PXVVAPMIYZTHJR-UYAOXDASSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CC1(OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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